molecular formula C15H26O3 B13802365 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6R)-rel- CAS No. 57967-72-3

1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6R)-rel-

Cat. No.: B13802365
CAS No.: 57967-72-3
M. Wt: 254.36 g/mol
InChI Key: LTAWGWRPOGXHBD-DFBGVHRSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2alpha,5alpha(R*)]-2,6,10,10-tetramethyl1-oxaspiro[4.5]decan-6-yl acetate involves several steps. The starting material is typically a compound with a spirocyclic structure, which undergoes a series of reactions including acetylation to introduce the acetate group. The reaction conditions often involve the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

[2alpha,5alpha(R*)]-2,6,10,10-tetramethyl1-oxaspiro[4.5]decan-6-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[2alpha,5alpha(R*)]-2,6,10,10-tetramethyl1-oxaspiro[4.5]decan-6-yl acetate has several scientific research applications:

    Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of [2alpha,5alpha(R*)]-2,6,10,10-tetramethyl1-oxaspiro[4.5]decan-6-yl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical pathways related to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2alpha,5alpha(R*)]-2,6,10,10-tetramethyl1-oxaspiro[4.5]decan-6-yl acetate apart is its specific spirocyclic structure and the presence of multiple methyl groups, which contribute to its unique aroma and reactivity. Its use as a flavoring agent in the food industry also highlights its distinctiveness compared to other similar compounds .

Properties

CAS No.

57967-72-3

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

[(2R,5S,6R)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl] acetate

InChI

InChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14-,15+/m1/s1

InChI Key

LTAWGWRPOGXHBD-DFBGVHRSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(O1)[C@](CCCC2(C)C)(C)OC(=O)C

Canonical SMILES

CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C

physical_description

Crystalline solid;  Fermented, earthy, spice-like aroma

solubility

Soluble in fats;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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